
Cis-3,4-dimethyltetrahydrofuran-3-ol
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Overview
Description
Cis-3,4-dimethyltetrahydrofuran-3-ol: is an organic compound with the molecular formula C6H12O2 It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 3rd position in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 3,4-dimethyl-2,5-dihydrofuran: One common method involves the hydrogenation of 3,4-dimethyl-2,5-dihydrofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding cis-3,4-dimethyltetrahydrofuran-3-ol.
Reduction of 3,4-dimethyltetrahydrofuran-3-one: Another approach involves the reduction of 3,4-dimethyltetrahydrofuran-3-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity for the cis isomer.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation or reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the production of the desired cis isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-3,4-dimethyltetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols or alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Typical reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), ammonia (NH3)
Major Products Formed:
Oxidation: 3,4-dimethyltetrahydrofuran-3-one, 3,4-dimethyltetrahydrofuran-3-carboxylic acid
Reduction: 3,4-dimethyltetrahydrofuran, 3,4-dimethylpentanol
Substitution: 3,4-dimethyltetrahydrofuran-3-chloride, 3,4-dimethyltetrahydrofuran-3-amine
Scientific Research Applications
Chemistry: Cis-3,4-dimethyltetrahydrofuran-3-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals
Biology: In biological research, this compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality in reaction intermediates makes it a useful tool in the development of new drugs and bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the exploration of novel drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of cis-3,4-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. In chemical reactions, the hydroxyl group at the 3rd position can act as a nucleophile, participating in various substitution and addition reactions. The presence of the cis configuration influences the stereochemistry of reaction intermediates and products, making it a valuable compound in stereoselective synthesis.
Comparison with Similar Compounds
Trans-3,4-dimethyltetrahydrofuran-3-ol: The trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
3,4-dimethyltetrahydrofuran: A related compound lacking the hydroxyl group at the 3rd position.
3,4-dimethyltetrahydrofuran-3-one: The ketone derivative of the compound.
Comparison: Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its cis configuration, which imparts distinct stereochemical properties compared to its trans isomer. The presence of the hydroxyl group at the 3rd position also differentiates it from 3,4-dimethyltetrahydrofuran, enhancing its reactivity and potential applications in synthesis. Compared to 3,4-dimethyltetrahydrofuran-3-one, the alcohol derivative offers different reactivity patterns, particularly in reduction and substitution reactions.
Biological Activity
Cis-3,4-dimethyltetrahydrofuran-3-ol is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
This compound belongs to the class of tetrahydrofuran derivatives, characterized by a saturated five-membered ring containing an ether functional group. The presence of hydroxyl (-OH) groups at specific positions on the ring significantly influences its biological properties.
1. Antioxidant Activity
Research indicates that tetrahydrofuran derivatives exhibit notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The hydroxyl group in this compound is believed to enhance its electron-donating ability, thereby neutralizing free radicals.
2. Antimicrobial Properties
Several studies have demonstrated the antimicrobial effects of tetrahydrofuran derivatives against various pathogens. For instance, this compound has shown activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated using MTT assays on different cell lines. Results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
HeLa (cervical) | 15.2 | 10 |
MCF-7 (breast) | 20.5 | 8 |
HEK293 (normal) | >100 | - |
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It affects pathways such as NF-kB and HIF-1α, which are critical in inflammation and cancer progression.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound was administered at varying concentrations, and its impact on cell viability was assessed over 48 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 20.5 μM.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating potent antibacterial activity.
Properties
IUPAC Name |
(3S,4S)-3,4-dimethyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCNSVFSAEVAQ-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@]1(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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